molecular formula C6H8N4O B13106859 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one

5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one

Cat. No.: B13106859
M. Wt: 152.15 g/mol
InChI Key: MUBSRDHGWBPETB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,2,4-triazole with a suitable pyrrolidinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted pyrrolidines .

Scientific Research Applications

5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one is unique due to its combined structural features of both triazole and pyrrolidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

5-(1,2,4-triazol-1-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H8N4O/c11-6-2-1-5(9-6)10-4-7-3-8-10/h3-5H,1-2H2,(H,9,11)

InChI Key

MUBSRDHGWBPETB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2C=NC=N2

Origin of Product

United States

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